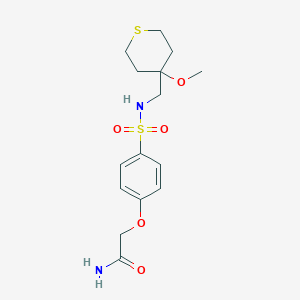

2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[(4-methoxythian-4-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S2/c1-21-15(6-8-23-9-7-15)11-17-24(19,20)13-4-2-12(3-5-13)22-10-14(16)18/h2-5,17H,6-11H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRSFXKTNRYRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.44 g/mol. The compound features a methoxytetrahydrothiopyran moiety, which is linked to a sulfamoyl group and a phenoxyacetic acid derivative.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, structural modifications in related compounds have shown improved antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes. It is suggested that it may interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing glucose absorption. This property could make it relevant in the management of diabetes and obesity.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, indicating potential therapeutic applications in infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The sulfamoyl group may enhance binding affinity to target enzymes, inhibiting their activity.

- Cellular Pathways : By modulating key signaling pathways involved in cell proliferation and apoptosis, the compound can exert its anticancer effects.

- Antimicrobial Mechanism : The structural components may disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

Several benzimidazole-based compounds share the sulfamoyl-phenoxy-acetamide backbone but differ in substituents:

Table 1: Key Benzimidazole Derivatives

| Compound | Substituents | Yield (%) | Melting Point (°C) | Notable $^1$H-NMR Shifts (δ) |

|---|---|---|---|---|

| 3x | 5-methoxy, 3,5-dimethylpyridyl | 73 | N/A | 3.35 (s, OCH$_3$), 8.06 (d, ArH) |

| 3y | 6-methoxy, 3,5-dimethylpyridyl | 73 | N/A | 3.74 (s, OCH$_3$), 7.68–7.88 (m) |

| 3z | Trifluoroethoxy-pyridyl | 79 | N/A | 4.65 (s, CH$_2$), 7.46 (d, ArH) |

| 3aa | 3-Methoxypropoxy-pyridyl | 72 | N/A | 3.53–3.56 (t, OCH$_2$), 6.68 (d, ArH) |

Pyrimidinyl and Pyridyl Sulfamoyl Acetamides

- The absence of the phenoxy linker may limit conformational flexibility .

- N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): The propanoylphenoxy group introduces a ketone, increasing electrophilicity compared to the target compound’s methoxy group. This modification could influence metabolic stability .

Tetrahydrothiopyran/Tetrahydropyran Derivatives

- 2-((4-Fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide () : The fluorophenylthio group enhances electronegativity, while the tetrahydropyran ring mimics the thiopyran’s cyclic ether structure. Molecular weight (389.5 g/mol) is lower than the target compound, suggesting improved bioavailability .

- 2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide () : The methoxyindolyl substituent introduces aromatic nitrogen, likely enhancing π-π stacking interactions. Higher molecular weight (408.5 g/mol) may reduce solubility .

Hydrazono-Acetamide Derivatives

- (E)-2-(4-((2-Isonicotinoylhydrazono)methyl)phenoxy)-N-(4-nitrophenyl)acetamide (3o, ): The nitrophenyl group increases electron-withdrawing effects, shifting $^13$C-NMR peaks (e.g., carbonyl C=O at δ 168–170) compared to the target compound’s methoxy group. Higher melting points (255–258°C) suggest stronger crystal packing .

Key Findings and Implications

- Structural Flexibility : The thiopyran ring in the target compound provides a balance between lipophilicity and conformational rigidity, unlike benzimidazole derivatives, which rely on planar aromatic systems .

- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility, while bulky substituents (e.g., trifluoroethoxy) enhance target specificity but may reduce metabolic clearance .

- Synthetic Yields: Benzimidazole derivatives show moderate-to-high yields (72–87%), whereas hydrazono-acetamides achieve higher yields (80–85%) due to stable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.